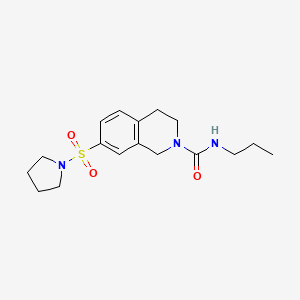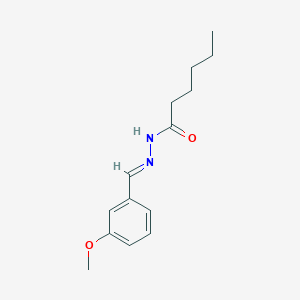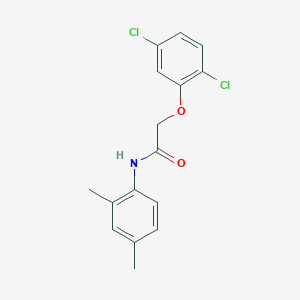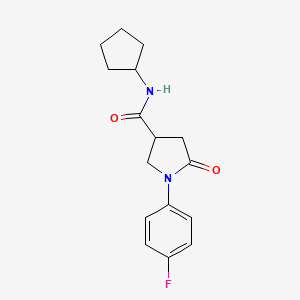![molecular formula C17H23N5O2 B5611457 1-cyclopropyl-4-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5611457.png)
1-cyclopropyl-4-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals that involve cyclopropyl, pyrrolidinone, and pyrimidinyl groups, indicating its potential for diverse chemical reactions and biological activity. This molecule, by its structure, suggests it could be involved in cycloaddition reactions, synthesis protocols involving cyclopropane or pyrrolidine rings, and could exhibit unique physical and chemical properties.
Synthesis Analysis
Cyclopropanes can be prepared through various synthetic routes, including cyclopropanation reactions of alkenes by diazo compounds catalyzed by transition metal carboxylates. These methods allow for the regiospecific synthesis of functionalized pyrroles and cyclopropanes, which are crucial intermediates for further chemical transformations (Wurz & Charette, 2005).
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing compounds is characterized by the presence of the cyclopropane ring, which imparts strain and reactivity to the molecule. This reactivity can be harnessed in cycloaddition reactions and in the formation of various heterocyclic structures. The pyrrolidinone moiety contributes to the molecule's hydrogen bonding capability and affects its electronic properties.
Chemical Reactions and Properties
Compounds similar to the target molecule participate in cycloaddition reactions, which are crucial for constructing complex cyclic structures. For example, cyclopropanes can undergo 1,3-dipolar cycloadditions to form pyrrolidines, with the reaction's diastereoselectivity influenced by the substituents on the cyclopropane and the dipole (Carson & Kerr, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies to better understand its properties, potential uses, and safety considerations. This could involve laboratory experiments, computational modeling, and possibly clinical trials if the compound is intended to be used as a drug .
properties
IUPAC Name |
1-cyclopropyl-4-(4-pyrimidin-2-yl-1,4-diazepane-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c23-15-11-13(12-22(15)14-3-4-14)16(24)20-7-2-8-21(10-9-20)17-18-5-1-6-19-17/h1,5-6,13-14H,2-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGMBWMNSXESBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC(=O)N(C2)C3CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5611388.png)
![2-amino-4-(3-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5611394.png)
![N-[2-(aminocarbonyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B5611398.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5611400.png)


![8-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5611440.png)


![3-methoxy-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5611465.png)



![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5611499.png)